4-Hydroxy valsartan (valeryl-4-hydroxyvalsartan) is a pharmacologically inactive metabolite of the antihypertensive drug valsartan. [] It is primarily generated through the oxidative biotransformation of valsartan in the body. [] While not directly used as a therapeutic agent, research suggests that 4-hydroxy valsartan exhibits intriguing effects on platelet aggregation, making it a subject of interest for cardiovascular research. [, , , ]
While the provided papers do not delve into detailed molecular structure analyses of 4-hydroxy valsartan, they acknowledge its structural relationship to its parent compound, valsartan. [, , , ] The presence of the additional hydroxyl group at the 4-position of the valeryl side chain distinguishes 4-hydroxy valsartan from its precursor. Further research exploring the structural nuances and their potential impact on its interactions with biological targets would be valuable.
While the exact mechanism of action of 4-hydroxy valsartan on platelet aggregation remains to be fully elucidated, research suggests that its effects may be independent of the pathways utilized by other antiplatelet agents. [] Unlike valsartan, which primarily exerts its antihypertensive effects by blocking angiotensin II binding to the AT1 receptor, 4-hydroxy valsartan's platelet inhibitory action appears to involve distinct mechanisms. [] Further investigations are needed to comprehensively unravel the specific molecular targets and pathways involved.
Understanding Valsartan Metabolism: The presence and quantification of 4-hydroxy valsartan in biological samples serve as valuable indicators of valsartan metabolism and clearance within the body. [, ] This information aids in optimizing valsartan dosage regimens and understanding interindividual variations in drug response.
Investigating Platelet Aggregation Mechanisms: The observed platelet inhibitory effects of 4-hydroxy valsartan, distinct from those of valsartan and other antiplatelet agents, present a unique opportunity to explore novel pathways involved in platelet aggregation. [, ] Understanding these mechanisms could pave the way for developing new therapeutic interventions for cardiovascular diseases.
CAS No.: 1721-59-1
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 24622-61-5
CAS No.: 88847-11-4
CAS No.: 24607-08-7